3-(Hydroxymethyl)benzofuran-4-ol
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Overview
Description
3-(Hydroxymethyl)benzofuran-4-ol, also known as 3-(hydroxymethyl)-1-benzofuran-4-ol, 3-(hydroxymethyl)-4-benzofuranol, and 3-Methylolbenzofuran-4-ol, is a compound with the molecular formula C9H8O3 .
Synthesis Analysis
Benzofuran derivatives, including 3-(Hydroxymethyl)benzofuran-4-ol, can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . Another method involves the cyclization of ortho -hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents .Molecular Structure Analysis
The molecular structure of 3-(Hydroxymethyl)benzofuran-4-ol is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds, including 3-(Hydroxymethyl)benzofuran-4-ol, have been the subject of various chemical reactions. For instance, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones provides benzofuran derivatives in moderate yields .Scientific Research Applications
Antiproliferative Activity: A study by Ma et al. (2017) on neolignans from Daphniphyllum macropodum Miq., including a compound similar to 3-(Hydroxymethyl)benzofuran-4-ol, revealed significant antiproliferative activity against human NSCLC A549 and H460 cell lines, suggesting potential applications in cancer treatment (Ma et al., 2017).
β-Amyloid Aggregation Inhibition: Choi et al. (2004) synthesized a series of benzofurans, closely related to 3-(Hydroxymethyl)benzofuran-4-ol, with applications as β-amyloid aggregation inhibitors. This points to their potential use in treating Alzheimer's disease (Choi et al., 2004).
Antimicrobial and Antioxidant Properties: Rangaswamy et al. (2017) found that benzofuran compounds exhibit significant antimicrobial and antioxidant activities. This suggests their potential use in developing new antimicrobial and antioxidant agents (Rangaswamy et al., 2017).
ERβ Selective Ligands: Collini et al. (2004) discovered that benzofuran compounds could act as potent and selective ligands for ERβ, a receptor involved in various physiological processes, indicating potential therapeutic applications in hormone-related conditions (Collini et al., 2004).
Optoelectronic Applications: Chen et al. (2013) explored benzofuran-fused phosphole derivatives, demonstrating their potential in optoelectronic applications like OLEDs, which could be relevant for the development of new electronic materials (Chen et al., 2013).
Synthesis of Functionalized Benzofuran Derivatives: Ionita et al. (2010) described a palladium-catalyzed method for synthesizing 3-arylbenzofuran derivatives, highlighting the versatility of benzofuran compounds in organic synthesis (Ionita et al., 2010).
Mechanism of Action
Future Directions
Benzofuran derivatives, including 3-(Hydroxymethyl)benzofuran-4-ol, have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research in this area could focus on developing new therapeutic agents to address resistance to antibiotics and exploring the full therapeutic potential of benzofuran-based compounds .
properties
IUPAC Name |
3-(hydroxymethyl)-1-benzofuran-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-4-6-5-12-8-3-1-2-7(11)9(6)8/h1-3,5,10-11H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAAVGXQYPBHCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=C2CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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